molecular formula C11H22N2O4 B14592915 L-Leucyl-O-methyl-L-threonine CAS No. 61242-92-0

L-Leucyl-O-methyl-L-threonine

Cat. No.: B14592915
CAS No.: 61242-92-0
M. Wt: 246.30 g/mol
InChI Key: BIKGACINNSOHFH-VGMNWLOBSA-N
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Description

L-Leucyl-O-methyl-L-threonine is a dipeptide composed of L-leucine and O-methyl-L-threonine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to participate in specific biochemical pathways and interactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucyl-O-methyl-L-threonine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of L-leucine and its subsequent reaction with the amino group of O-methyl-L-threonine. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-O-methyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of O-methyl-L-threonine can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

L-Leucyl-O-methyl-L-threonine has several scientific research applications, including:

Mechanism of Action

L-Leucyl-O-methyl-L-threonine exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which regulates cell growth and metabolism . The compound is transported into cells via amino acid transporters, where it can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

L-Leucyl-O-methyl-L-threonine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its biochemical properties and interactions.

Properties

CAS No.

61242-92-0

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methoxybutanoic acid

InChI

InChI=1S/C11H22N2O4/c1-6(2)5-8(12)10(14)13-9(11(15)16)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1

InChI Key

BIKGACINNSOHFH-VGMNWLOBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N)OC

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC)C(=O)O)N

Origin of Product

United States

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